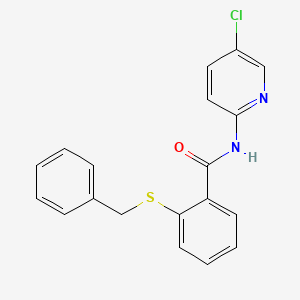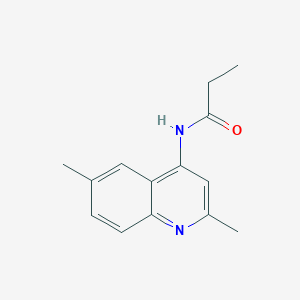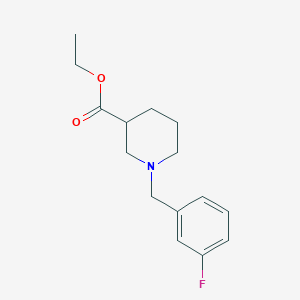![molecular formula C18H22N2OS B5146337 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5146337.png)
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine, also known as MET, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mecanismo De Acción
The exact mechanism of action of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine also interacts with the dopamine and noradrenaline systems, which are implicated in the regulation of reward and motivation.
Biochemical and Physiological Effects:
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral and biochemical assays. However, there are also some limitations to its use in lab experiments. 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine has a relatively short half-life, which may limit its usefulness in long-term studies. It may also have off-target effects that need to be carefully considered.
Direcciones Futuras
There are several future directions for research on 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to fully understand the mechanism of action of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine and to identify any potential side effects. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 1-[(5-methyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine involves the condensation of 2-phenylethylamine and 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions, and the final product is obtained through recrystallization.
Propiedades
IUPAC Name |
(5-methylthiophen-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-15-13-17(14-22-15)18(21)20-11-9-19(10-12-20)8-7-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFYOIBLLTAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-3-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)

![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5146329.png)

![8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)